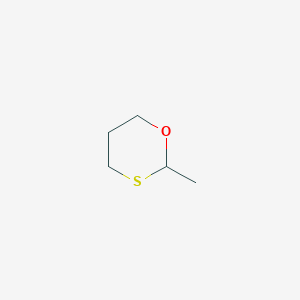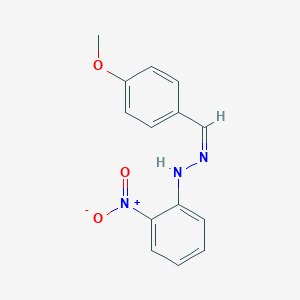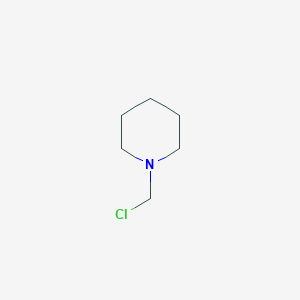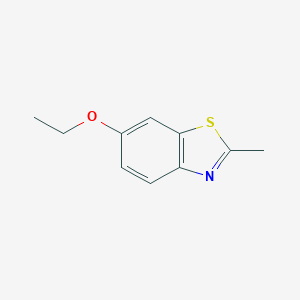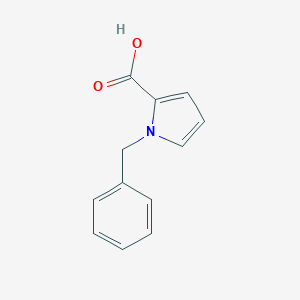
Ácido 3-tolilbórico
Descripción general
Descripción
3-Tolylboronic acid, also known as 3-methylphenylboronic acid, is an organic compound commonly used as a reagent in organic synthesis. It is a colorless solid with an odor reminiscent of toluene. 3-Tolylboronic acid is a versatile reagent used in a variety of reactions, including Suzuki-Miyaura cross-coupling, Heck reactions, and Stille reactions. It is also used in the synthesis of peptides and other compounds.
Aplicaciones Científicas De Investigación
Síntesis orgánica: Reacción de acoplamiento cruzado de Suzuki-Miyaura
Ácido 3-tolilbórico: es ampliamente utilizado en síntesis orgánica, particularmente en las reacciones de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción forma enlaces carbono-carbono y es fundamental en la síntesis de moléculas orgánicas complejas, incluidos fármacos, agroquímicos y materiales orgánicos.
Química medicinal: Síntesis de benzoxaboroles
En química medicinal, This compound sirve como precursor para la síntesis de benzoxaboroles . Los benzoxaboroles son una clase de compuestos que han demostrado ser prometedores como agentes antifúngicos, antibacterianos, antivirales, antiparasitarios y antiinflamatorios debido a sus estructuras únicas que contienen boro.
Descubrimiento de fármacos: Inhibidores de la PDE4
El compuesto se utiliza en el diseño y la síntesis de inhibidores de la PDE4 que contienen boro mediante una estrategia de fármaco blando . Estos inhibidores tienen aplicaciones potenciales en tratamientos antiinflamatorios dermatológicos, destacando el papel del compuesto en el desarrollo de nuevos agentes terapéuticos.
Catálisis: Reacciones catalizadas por paladio
This compound: es un reactivo para diversas reacciones catalizadas por paladio, incluidas la arilación directa y las reacciones de Heck oxidativas . Estos procesos catalíticos son esenciales para construir moléculas complejas con precisión y eficiencia.
Ciencia de materiales: Reconocimiento molecular
La porción de ácido bórico de This compound participa en procesos de reconocimiento molecular . Puede formar enlaces covalentes reversibles con dioles y otros polioles, lo que es útil en el desarrollo de sensores y materiales de separación.
Bioquímica: Cultivo celular y transfección
En bioquímica, This compound se utiliza en aplicaciones de cultivo celular y transfección . Puede modificar moléculas biológicas, lo que ayuda en el estudio de los procesos celulares y el desarrollo de terapias génicas.
Safety and Hazards
3-Tolylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .
Direcciones Futuras
Mecanismo De Acción
Target of Action
3-Tolylboronic acid, also known as 3-Methylphenylboronic acid, is a biochemical reagent . It has been found to be an impurity of Eltrombopag , which is used to treat low blood platelet counts in adults with chronic immune (idiopathic) thrombocytopenia (ITP) . The primary target of Eltrombopag is the Metabotropic glutamate receptor 2 (mGluR2) , a therapeutic target for several neuropsychiatric disorders .
Mode of Action
It is known to be used in suzuki coupling reactions , which are a type of palladium-catalyzed cross-coupling reactions. These reactions are used to form carbon-carbon bonds by coupling boronic acids with organic halides .
Biochemical Pathways
It has been used in the synthesis of a potent negative allosteric modulator (nam) for mglur2 . This suggests that it may play a role in the modulation of glutamatergic neurotransmission .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may influence its bioavailability.
Result of Action
Its use in the synthesis of a potent nam for mglur2 suggests that it may contribute to the modulation of glutamatergic neurotransmission .
Action Environment
It is recommended to store the compound in a dark place, sealed, and at room temperature , suggesting that light, air, and temperature may affect its stability.
Análisis Bioquímico
Cellular Effects
For instance, they can affect cell signaling pathways and gene expression .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and resistant to degradation .
Metabolic Pathways
Boronic acids can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids can potentially interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Boronic acids can potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
(3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2/c1-6-3-2-4-7(5-6)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQCPCFFYBKRLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370054 | |
| Record name | 3-Tolylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17933-03-8 | |
| Record name | 3-Methylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17933-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Tolylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3-methylphenylboronic acid be utilized to synthesize more complex metal-containing compounds?
A2: Yes, 3-methylphenylboronic acid can serve as a precursor for synthesizing boroxine-linked aluminum complexes. [] Researchers demonstrated that reacting LAlH(2) (L = HC(CMeNAr)(2), Ar = 2,6-iPr(2)C(6)H(3)) with 3-methylphenylboronic acid yields the compound LAl(μ-O). This demonstrates the potential of this boronic acid derivative in building blocks for complex metal-organic frameworks.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
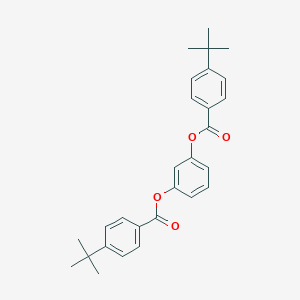
![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)

![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)

